ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a hybrid molecule combining a 1,3-thiazole-4-carboxylate ester core with a 1,4-benzodiazepin-3-yl moiety linked via a propanoyl amino bridge. The benzodiazepine fragment is notable for its fused seven-membered diazepine ring, which is hydroxylated and ketonated at positions 2 and 5, respectively. The thiazole ring, a common pharmacophore, may enhance metabolic stability or solubility compared to simpler benzodiazepine derivatives.
Properties
Molecular Formula |
C18H18N4O5S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O5S/c1-2-27-17(26)13-9-28-18(21-13)22-14(23)8-7-12-16(25)19-11-6-4-3-5-10(11)15(24)20-12/h3-6,9,12H,2,7-8H2,1H3,(H,19,25)(H,20,24)(H,21,22,23) |
InChI Key |
GPODKILKBXSBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the thiazole ring. Key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiazole Ring: This step often requires the use of coupling reagents and catalysts to form the thiazole ring.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its benzodiazepine core, this compound may exhibit anxiolytic, sedative, or anticonvulsant properties.
Biological Studies: It can be used as a probe to study the interactions of benzodiazepine derivatives with biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate likely involves interaction with specific receptors or enzymes in the body. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The thiazole ring may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Insights :
- The target compound’s benzodiazepine moiety distinguishes it from ’s thiazole derivatives, which feature nitro, thiophene, or bromine substituents.
- The ethyl carboxylate group in the target compound may improve bioavailability compared to the propanoic acid groups in Compounds 9–12 .
Physicochemical Properties
- Solubility : The target compound’s ethyl ester group likely enhances lipophilicity relative to the carboxylic acid derivatives in . However, the hydroxyl and ketone groups in the benzodiazepine fragment may counterbalance this via hydrogen bonding .
- Stability : Thiazole rings generally confer metabolic resistance; the benzodiazepine moiety may introduce susceptibility to hepatic oxidation.
Research Findings and Implications
- The target compound’s benzodiazepine component may redirect activity toward GABAA receptor modulation .
- Design Advantages : Hybridization of thiazole and benzodiazepine pharmacophores could synergize anxiolytic (benzodiazepine) and anti-inflammatory (thiazole) effects, though this requires validation.
Biological Activity
Ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that combines features of benzodiazepines and thiazole derivatives. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Molecular Formula : C21H22N6O3
Molecular Weight : 406.4 g/mol
IUPAC Name : 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(2-hydroxypropanoyl)amino]thiazole-4-carboxylate
InChI Key : XGUGZSUHYYKRDO-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The benzodiazepine component suggests potential anxiolytic and sedative effects through modulation of GABA_A receptors. The thiazole moiety may contribute to additional pharmacological properties.
Pharmacological Studies
Recent studies have investigated the pharmacological profile of this compound:
- Anxiolytic Effects : Research indicates that compounds with similar structures exhibit anxiolytic properties by enhancing GABAergic transmission. This compound could potentially act as a GABA_A receptor modulator.
- Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant effects. Studies suggest that this compound may share similar properties and could be explored for the treatment of epilepsy.
- Cytotoxic Effects : Preliminary investigations have shown that the compound exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest that while the compound exhibits promising biological activities, further studies are necessary to evaluate its long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
